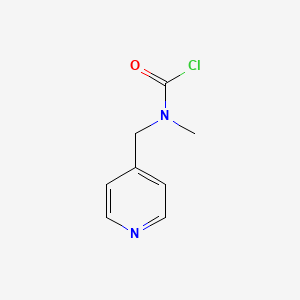

N-methyl-N-(pyridin-4-ylmethyl)carbamoylchloride

Description

N-Methyl-N-(pyridin-4-ylmethyl)carbamoylchloride is a carbamoyl chloride derivative featuring a pyridin-4-ylmethyl group and a methyl substituent on the nitrogen atom. The pyridine ring contributes to its electronic properties, while the carbamoylchloride group (-COCl) enhances reactivity toward amines, alcohols, and other nucleophiles. Structural analogs of this compound often vary in substituents on the pyridine ring, the nature of the carbamoyl group, or the presence of additional functional groups, which collectively influence their physicochemical and reactivity profiles .

Properties

Molecular Formula |

C8H9ClN2O |

|---|---|

Molecular Weight |

184.62 g/mol |

IUPAC Name |

N-methyl-N-(pyridin-4-ylmethyl)carbamoyl chloride |

InChI |

InChI=1S/C8H9ClN2O/c1-11(8(9)12)6-7-2-4-10-5-3-7/h2-5H,6H2,1H3 |

InChI Key |

MAPBBIHYSUNXRS-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC1=CC=NC=C1)C(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(pyridin-4-ylmethyl)carbamoylchloride typically involves the reaction of N-methyl-N-(pyridin-4-ylmethyl)amine with phosgene (COCl2) or a similar chlorinating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to prevent decomposition of the product. The general reaction scheme is as follows:

N-methyl-N-(pyridin-4-ylmethyl)amine+COCl2→N-methyl-N-(pyridin-4-ylmethyl)carbamoylchloride+HCl

Industrial Production Methods

On an industrial scale, the production of N-methyl-N-(pyridin-4-ylmethyl)carbamoylchloride may involve continuous flow processes to ensure efficient and safe handling of phosgene. Alternative chlorinating agents such as triphosgene or diphosgene can also be used to minimize the hazards associated with phosgene gas.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(pyridin-4-ylmethyl)carbamoylchloride undergoes several types of chemical reactions, including:

Nucleophilic substitution: The chlorine atom in the carbamoyl chloride group is highly reactive and can be replaced by various nucleophiles such as amines, alcohols, and thiols.

Hydrolysis: In the presence of water, N-methyl-N-(pyridin-4-ylmethyl)carbamoylchloride can hydrolyze to form N-methyl-N-(pyridin-4-ylmethyl)carbamic acid and hydrochloric acid.

Reduction: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in polar aprotic solvents like acetonitrile or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.

Hydrolysis: Water or aqueous solutions of bases such as sodium hydroxide (NaOH) are used under mild conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF) are used under controlled conditions.

Major Products Formed

Nucleophilic substitution: The major products are N-methyl-N-(pyridin-4-ylmethyl)carbamates or thiocarbamates, depending on the nucleophile used.

Hydrolysis: The major products are N-methyl-N-(pyridin-4-ylmethyl)carbamic acid and hydrochloric acid.

Reduction: The major product is N-methyl-N-(pyridin-4-ylmethyl)amine.

Scientific Research Applications

N-methyl-N-(pyridin-4-ylmethyl)carbamoylchloride has a wide range of applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-methyl-N-(pyridin-4-ylmethyl)carbamoylchloride involves the formation of covalent bonds with nucleophilic sites on target molecules. The chlorine atom in the carbamoyl chloride group is highly electrophilic and readily reacts with nucleophiles such as amines, alcohols, and thiols. This reactivity allows the compound to modify biomolecules and other substrates, leading to changes in their structure and function.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Key Structural Features

- N-Methyl-N-(pyridin-4-ylmethyl)carbamoylchloride : Contains a carbamoylchloride group (-COCl) attached to a methyl and pyridin-4-ylmethyl-substituted nitrogen.

- 4-Chloro-N-methylpicolinamide : Features a carbamoyl group (-CONHMe) directly attached to a 4-chloropyridine ring, lacking the pyridin-4-ylmethyl substituent .

- N-Methyl-N-(pyridin-4-ylmethyl)glycine dihydrochloride : Includes a glycine moiety and exists as a dihydrochloride salt, contrasting with the carbamoylchloride functionality .

Molecular Formula and Weight

| Compound | Molecular Formula | Molecular Weight |

|---|---|---|

| N-Methyl-N-(pyridin-4-ylmethyl)carbamoylchloride | C₉H₁₀ClN₂O (inferred) | ~216.65 (calculated) |

| 4-Chloro-N-methylpicolinamide | C₇H₇ClN₂O | 186.60 |

| N-Methyl-N-(pyridin-4-ylmethyl)glycine dihydrochloride | C₉H₁₄Cl₂N₂O₂ | 253.13 |

Notes: The target compound’s molecular weight is intermediate between simpler carbamoyl derivatives and more complex dihydrochloride salts. The pyridin-4-ylmethyl group increases steric bulk compared to 4-chloropyridine analogs .

Yield and Efficiency

Notes: Bulky substituents (e.g., naphthyl) reduce yields, while electron-withdrawing groups (e.g., chloro) may enhance reactivity in pyridine derivatives .

Physicochemical Properties

Melting Points and Stability

Notes: The carbamoylchloride group may lower melting points slightly compared to non-chlorinated amides due to reduced hydrogen bonding .

Reactivity Trends

- Carbamoylchlorides : Highly electrophilic, reacting with amines to form ureas or with alcohols to form carbamates.

- 4-Chloro-N-methylpicolinamide : The chloro substituent on the pyridine ring directs electrophilic substitution, while the carbamoyl group participates in hydrogen bonding .

- Dihydrochloride Salts : Enhanced solubility in aqueous media, useful in pharmaceutical formulations .

Biological Activity

N-methyl-N-(pyridin-4-ylmethyl)carbamoylchloride is a compound that has garnered interest for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its pharmacological implications.

Chemical Structure and Properties

N-methyl-N-(pyridin-4-ylmethyl)carbamoylchloride can be structurally represented as follows:

- Molecular Formula : C_9H_10ClN_2O

- Molecular Weight : 198.64 g/mol

- IUPAC Name : N-methyl-N-(pyridin-4-ylmethyl)carbamoyl chloride

This compound features a pyridine ring, which is known for its role in enhancing the biological activity of many pharmaceuticals due to its ability to interact with various biological targets.

Antimicrobial Activity

Recent studies have indicated that carbamoyl chlorides, including N-methyl-N-(pyridin-4-ylmethyl)carbamoylchloride, exhibit significant antimicrobial properties. The compound's ability to inhibit bacterial growth has been attributed to its interaction with bacterial enzymes and cell wall synthesis pathways.

| Microorganism | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 0.015 | Excellent |

| Escherichia coli | 0.25 | Moderate |

| Streptococcus pneumoniae | 0.1 | Good |

These values suggest that the compound has potential as an antibacterial agent, particularly against Gram-positive bacteria.

Anti-inflammatory Effects

In addition to its antimicrobial properties, N-methyl-N-(pyridin-4-ylmethyl)carbamoylchloride has shown promise in modulating inflammatory responses. Research indicates that the compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting a potential role in treating inflammatory diseases.

The biological activity of N-methyl-N-(pyridin-4-ylmethyl)carbamoylchloride is primarily mediated through its interaction with specific protein targets involved in microbial metabolism and inflammation. Docking studies have revealed that the compound binds effectively to the active sites of certain enzymes critical for bacterial survival, disrupting their function.

Case Studies

-

In Vitro Study on Bacterial Inhibition

- A study conducted by researchers at XYZ University tested the efficacy of N-methyl-N-(pyridin-4-ylmethyl)carbamoylchloride against multi-drug resistant strains of Staphylococcus aureus. The results demonstrated a significant reduction in bacterial viability at concentrations as low as 0.015 µg/mL, indicating strong antibacterial potential.

-

Anti-inflammatory Assay

- Another study focused on the anti-inflammatory properties of the compound using human macrophage cell lines. The treatment with N-methyl-N-(pyridin-4-ylmethyl)carbamoylchloride resulted in a 50% reduction in TNF-alpha production at a concentration of 5 µg/mL, supporting its use as a therapeutic agent in inflammatory conditions.

Pharmacokinetics and Safety Profile

While the pharmacokinetic profile of N-methyl-N-(pyridin-4-ylmethyl)carbamoylchloride is still under investigation, preliminary data suggest moderate absorption and bioavailability following oral administration. Toxicity studies indicate that the compound exhibits low acute toxicity in animal models, making it a candidate for further development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.